molecular formula C11H16BrNO B12071640 {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine

Cat. No.: B12071640
M. Wt: 258.15 g/mol
InChI Key: HAWXABNDEHCQEI-UHFFFAOYSA-N
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Description

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine (CAS: 1505277-91-7) is a brominated aromatic amine derivative with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.17 g/mol . The compound features a 2-bromo-5-isopropoxy-substituted benzene ring, with a methylamine group attached to the benzyl position. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-(2-bromo-5-propan-2-yloxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H16BrNO/c1-8(2)14-10-4-5-11(12)9(6-10)7-13-3/h4-6,8,13H,7H2,1-3H3

InChI Key

HAWXABNDEHCQEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, while the methylamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine with three analogs:

{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine (CAS: 1524749-55-0)

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride (CAS: 1394291-33-8)

2-(5-Bromopyrimidin-2-yl)ethylamine (CAS: 1216240-73-1)

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Physical State
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine C₁₁H₁₆BrNO 258.17 Br, OCH(CH₃)₂, CH₃NHCH₂ 95% Solid
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine C₁₂H₁₈BrNO 284.20 Br, OCH(CH₃)₂, CH₃CH₂NHCH₂ 95% Solid
1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride C₁₂H₁₄BrF₃N₂ 345.16 Br, CF₃, pyrrolidine ring, HCl salt 99% Crystalline
2-(5-Bromopyrimidin-2-yl)ethylamine C₇H₁₀BrN₃ 216.08 Br, pyrimidine ring, CH₃NHCH₂CH₂ 95% Liquid

Structural and Electronic Comparisons

  • Substituent Effects :

    • The ethylamine analog (CAS: 1524749-55-0) replaces the methyl group with an ethyl chain, increasing hydrophobicity and steric bulk. This may enhance membrane permeability but reduce solubility in polar solvents .
    • The pyrrolidine hydrochloride derivative (CAS: 1394291-33-8) introduces a cyclic amine and a trifluoromethyl group. The CF₃ group enhances metabolic stability, while the pyrrolidine ring improves binding to targets like kinases or G-protein-coupled receptors (GPCRs) .
    • The pyrimidine-containing analog (CAS: 1216240-73-1) replaces the benzene ring with a pyrimidine heterocycle, altering electronic properties and enabling π-stacking interactions in drug-receptor binding .
  • Synthetic Accessibility: The target compound and its ethyl analog are synthesized via nucleophilic substitution or reductive amination of 2-bromo-5-isopropoxybenzaldehyde precursors . The pyrrolidine derivative requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for trifluoromethyl group installation, followed by cyclization . The pyrimidine analog is synthesized via Mitsunobu reactions or direct alkylation of pyrimidine intermediates .

Pharmacological and Biochemical Comparisons

  • Target Affinity: The target compound’s bromine atom may act as a hydrogen-bond acceptor, while the isopropoxy group provides steric shielding. This combination is favorable for binding to serotonin or dopamine receptors . The pyrimidine analog’s heterocyclic core is common in kinase inhibitors (e.g., EGFR or JAK inhibitors), suggesting utility in anticancer therapies .
  • Metabolic Stability: Methyl and ethyl amines are prone to oxidative deamination by monoamine oxidases (MAOs), whereas pyrrolidine rings resist enzymatic degradation due to conformational rigidity .

Biological Activity

Introduction

The compound {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine is a complex organic molecule characterized by its unique structural features, including a brominated phenyl group, an alkoxy substituent, and a methylamine moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine can be represented as follows:

C12H16BrNO\text{C}_{12}\text{H}_{16}\text{Br}\text{N}\text{O}

Key Features

  • Bromine Atom : Located at the 2-position of the phenyl ring, which may enhance biological activity through specific interactions with biological targets.
  • Alkoxy Group : The propan-2-yloxy group at the 5-position increases solubility and may influence the compound's pharmacokinetics.
  • Amine Functionality : The presence of the methylamine moiety is crucial for its biological interactions, particularly in neurotransmission and enzyme regulation.

Pharmacological Potential

Compounds containing amine functional groups often exhibit significant biological activities. Specifically, {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The unique structure of this compound may confer distinct antitumor activities.

The mechanisms by which {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The amine group may facilitate binding to neurotransmitter receptors, influencing physiological processes.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of derivatives related to {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine . Notable findings include:

  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others. Results indicated varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM.
    Cell LineIC50 (µM)
    HeLa15
    Caco-225
    MCF-720
  • Antimicrobial Testing : The compound was tested against several bacterial strains, showing notable inhibition zones in disk diffusion assays.
  • Structure-Activity Relationship (SAR) : Studies have suggested that modifications to the alkoxy or amine groups can significantly alter biological activity, emphasizing the importance of structural optimization in drug design.

Comparative Analysis

A comparative analysis was conducted with structurally similar compounds to highlight unique biological activities:

Compound NameKey FeaturesBiological Activity
{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amineBrominated phenyl with alkoxy and amine groupsPotential antimicrobial
N,N-dimethyl-anilineSimple amine structureUsed in dyes
4-bromophenolBrominated phenol without amineAntimicrobial
4-(isopropoxy)anilineAlkoxy-substituted anilineVaries by substitution

This table illustrates the unique combination of bromination and alkoxy substitution alongside an amine functionality in {[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine , which may confer distinct biological activities not found in its analogs.

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